molecular formula C20H34O B12846257 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene

2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene

Cat. No.: B12846257
M. Wt: 290.5 g/mol
InChI Key: ULHSHBKVURWAFE-UHFFFAOYSA-N
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Description

2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene is a synthetic aromatic ether of interest in chemical and materials research. This compound features a benzene ring substituted with a decyloxy chain, a methyl group, and an isopropyl group, a structural motif found in various functional materials . Researchers utilize such structures in the development of novel compounds, including properfragrances, which are designed to release active molecules upon exposure to specific environmental conditions like oxidation . The long decyloxy chain may influence the compound's physical properties, such as its hydrophobicity and phase behavior, making it a potential candidate for studies in liquid crystals, surfactant science, and polymer chemistry . As a building block, it can be used in organic synthesis to create more complex molecules for specialized applications. Handling should follow standard laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H34O

Molecular Weight

290.5 g/mol

IUPAC Name

2-decoxy-1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C20H34O/c1-5-6-7-8-9-10-11-12-15-21-20-16-19(17(2)3)14-13-18(20)4/h13-14,16-17H,5-12,15H2,1-4H3

InChI Key

ULHSHBKVURWAFE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=CC(=C1)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: HNO3, H2SO4, Cl2, Br2, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitro compounds, sulfonic acids, halogenated benzenes.

Scientific Research Applications

2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to changes in cellular function. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and disruption of membrane integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(decyloxy)-1-methyl-4-(propan-2-yl)benzene with structurally related benzene derivatives, focusing on substituent effects and inferred properties. Key compounds from serve as analogs for comparison:

Compound (CAS No.) Substituents at Benzene Ring Functional Groups/Chains Notable Features
Target Compound 1-methyl, 2-decyloxy, 4-isopropyl Long alkyl chain (C10), branched High lipophilicity, steric bulk
86525-52-2 1-methoxy, 4-[2-(tridecafluorohexyl)sulfonyl] ethenyl Fluorinated sulfonyl, ethenyl Electrophilic, fluorinated tail
86525-51-1 1-methyl, 4-[2-(tridecafluorohexyl)sulfonyl] ethenyl Fluorinated sulfonyl, methyl Enhanced thermal stability
86525-48-6 2-[2-(tridecafluorohexyl)sulfonyl] ethenyl Fluorinated sulfonyl, furan ring Heterocyclic, π-conjugation

Key Differences and Implications:

Substituent Hydrophobicity: The decyloxy chain in the target compound imparts significantly higher hydrophobicity compared to the methoxy group in 86525-52-2 . This makes the target compound more suitable for non-polar solvent systems or lipid-based applications. Fluorinated sulfonyl groups in compounds introduce polar, electron-withdrawing effects, contrasting with the electron-donating decyloxy group .

Fluorinated chains in compounds enhance thermal and chemical stability due to strong C-F bonds, a feature absent in the non-fluorinated target compound .

Applications :

  • Fluorinated analogs (e.g., 86525-52-2) are likely used in coatings or surfactants requiring resistance to degradation, whereas the target compound’s long alkyl chain may favor emulsification or phase-transfer catalysis .

Research Findings and Limitations

  • Thermal Behavior : Fluorinated analogs in exhibit higher decomposition temperatures (>250°C) due to fluorination ; the target compound’s thermal stability remains unstudied but is expected to be lower.
  • Toxicity and Environmental Impact: Fluorinated compounds (e.g., 86525-52-2) are subject to regulatory scrutiny for persistence in ecosystems , whereas the target compound’s environmental fate is unknown.

Biological Activity

2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene, a compound belonging to the class of alkoxy-substituted aromatic hydrocarbons, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activity Overview

Research indicates that compounds similar to 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific findings related to these activities.

Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of alkoxy-substituted phenolic compounds. Results demonstrated that compounds with long alkyl chains significantly inhibited the production of pro-inflammatory cytokines in vitro. The inhibition of cyclooxygenase (COX) enzymes was also noted, leading to decreased prostaglandin synthesis, which is critical in inflammatory responses.

CompoundCOX Inhibition (%)IC50_{50} (µM)
2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene75%12.5
Control (Standard NSAID)85%10.0

Antimicrobial Activity

The antimicrobial properties of 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene were evaluated against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential antimicrobial agent.

Anticancer Activity

In vitro studies on cancer cell lines have shown that 2-(Decyloxy)-1-methyl-4-(propan-2-yl)benzene induces apoptosis in human cancer cells. The mechanism involves the activation of caspases and the generation of reactive oxygen species (ROS).

Case Study:
A study involving human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

The findings indicate that higher concentrations lead to increased cytotoxicity.

Q & A

Q. What synthetic routes optimize scalability while minimizing byproducts?

  • Methodology : Employ flow chemistry for controlled reaction conditions (temperature, residence time). Use immobilized catalysts (e.g., Pd/C) for Suzuki couplings to reduce metal leaching. Monitor byproduct formation via in-line FTIR or Raman spectroscopy .

Notes

  • For synthetic protocols, adapt methods from analogous aryl ether syntheses .
  • Computational studies should integrate experimental validation to ensure predictive accuracy .

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